molecular formula C22H23N5O4S B12503445 3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid

3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid

Cat. No.: B12503445
M. Wt: 453.5 g/mol
InChI Key: JYOFAWVBTZHZOO-UHFFFAOYSA-N
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Description

3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzoic acid moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route is as follows:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring. This can be achieved by reacting an appropriate hydrazine derivative with an ethyl acetoacetate derivative under reflux conditions in the presence of a catalytic amount of acetic acid.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a thiol derivative to introduce the sulfanyl group. This reaction is typically carried out in the presence of a base such as sodium hydroxide.

    Acetamido Group Formation: The resulting sulfanyl-triazole intermediate is then acylated with an acetic anhydride derivative to form the acetamido group.

    Coupling with Benzoic Acid: Finally, the acetamido-triazole intermediate is coupled with a benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alkoxides, dimethyl sulfoxide, and methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives, alcohols.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

3-[2-({4-Ethyl-5-[1-(phenylformamido)ethyl]-1,2,4-triazol-3-YL}sulfanyl)acetamido]benzoic acid has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Research: It is used as a probe to study enzyme activity, protein-ligand interactions, and cellular pathways. Its ability to modulate biological processes makes it valuable in biochemical assays.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials. Its reactivity and functional groups make it suitable for various industrial processes.

Properties

Molecular Formula

C22H23N5O4S

Molecular Weight

453.5 g/mol

IUPAC Name

3-[[2-[[5-(1-benzamidoethyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C22H23N5O4S/c1-3-27-19(14(2)23-20(29)15-8-5-4-6-9-15)25-26-22(27)32-13-18(28)24-17-11-7-10-16(12-17)21(30)31/h4-12,14H,3,13H2,1-2H3,(H,23,29)(H,24,28)(H,30,31)

InChI Key

JYOFAWVBTZHZOO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)O)C(C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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